molecular formula C10H19Cl2N3 B2691249 3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride CAS No. 2044705-33-9

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride

Cat. No.: B2691249
CAS No.: 2044705-33-9
M. Wt: 252.18
InChI Key: ORYALUBFPYVBPZ-XRIOVQLTSA-N
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Description

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . The reaction proceeds as follows:

CH3C(O)CH2C(O)CH3+N2H4(CH3C)2CHN2H+2H2O\text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} CH3​C(O)CH2​C(O)CH3​+N2​H4​→(CH3​C)2​CHN2​H+2H2​O

This intermediate can then be further reacted with (2S)-pyrrolidine-2-carboxaldehyde under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole dihydrochloride include other pyrazole derivatives such as:

  • 3,5-Dimethylpyrazole
  • 1-Phenyl-3,5-dimethylpyrazole
  • 3,5-Dimethyl-4-nitropyrazole

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the pyrrolidinyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

3,5-dimethyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYALUBFPYVBPZ-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCCN2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C[C@@H]2CCCN2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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